molecular formula C10H11BrN4O B6630664 5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine

5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine

Cat. No. B6630664
M. Wt: 283.12 g/mol
InChI Key: QBKIJMQOIACEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that possesses a bromine atom and an oxazole ring, making it a unique and interesting molecule to study.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine is not yet fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine has several biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine in lab experiments is its potential as a new drug candidate. However, there are also some limitations to using this compound in research. For example, it may be difficult to obtain in large quantities, and its synthesis can be time-consuming and expensive.

Future Directions

There are several future directions for research on 5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine. One area of interest is in the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis of this compound and to develop more efficient methods for its production.

Synthesis Methods

The synthesis of 5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine is typically carried out through a multi-step process. The first step involves the reaction of 5-methyl-1,3-oxazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminopyrimidine in the presence of a base to form the desired product.

Scientific Research Applications

5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. This compound has been shown to possess anti-cancer properties, and studies have also suggested that it may be effective in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c1-6-3-12-9(16-6)7(2)15-10-13-4-8(11)5-14-10/h3-5,7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKIJMQOIACEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(C)NC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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